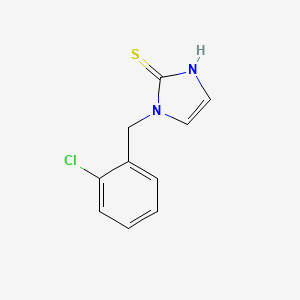

1-(2-clorobencil)-1H-imidazol-2-tiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

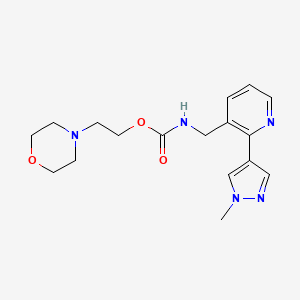

1-(2-Chlorobenzyl)-1H-imidazole-2-thiol, also known as CBIT, is an organic compound with a variety of applications in the scientific research field. It is used as a building block for the synthesis of other compounds, as a reagent for organic transformations, and as a ligand for metal complexes. CBIT is also of interest due to its potential for use in drug design, as it has been shown to interact with proteins and enzymes in a way that could be potentially useful in drug development.

Aplicaciones Científicas De Investigación

Propiedades antimicrobianas

Los derivados de imidazol presentan una actividad antimicrobiana significativa. Los investigadores han explorado su potencial como agentes antibacterianos, antifúngicos y antivirales. La presencia de grupos imidazol en ciertos fármacos contribuye a su eficacia contra diversos patógenos .

Aplicaciones farmacológicas

Los derivados de imidazol se han incorporado a varios fármacos. Algunos ejemplos incluyen agentes antihistamínicos (p. ej., clemizol), fármacos antiulcerosos (p. ej., omeprazol) y agentes antiprotozoarios (p. ej., tinidazol). La modificación de clorobenciltiol puede mejorar las propiedades del fármaco .

Ciencia de materiales

Los polímeros y materiales basados en imidazol encuentran aplicaciones en sensores, membranas y sistemas de liberación de fármacos. Los investigadores exploran el diseño de materiales funcionales utilizando monómeros que contienen imidazol.

En resumen, el 1-(2-clorobencil)-1H-imidazol-2-tiol tiene un gran potencial en diversos campos, desde la medicina hasta la ciencia de los materiales. Su estructura y propiedades únicas lo convierten en un tema intrigante para futuras investigaciones. Tenga en cuenta que las aplicaciones específicas pueden requerir modificaciones personalizadas o estudios adicionales. 🌟

Mecanismo De Acción

The mechanism of action of 1-(2-chlorobenzyl)-1H-imidazole-2-thiol is not fully understood. However, it is believed to interact with proteins and enzymes in a way that could be potentially useful in drug design. It has been shown to bind to certain proteins and enzymes, and to disrupt their activity, which could be useful in drug design. Additionally, it has been shown to interact with DNA, which could also be useful in drug design.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(2-chlorobenzyl)-1H-imidazole-2-thiol are not fully understood. However, it has been shown to interact with proteins and enzymes in a way that could be potentially useful in drug design. Additionally, it has been shown to interact with DNA, which could also be useful in drug design. It has also been shown to have antifungal and antibacterial activity, which could be useful in the development of new drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-(2-chlorobenzyl)-1H-imidazole-2-thiol in laboratory experiments include its ease of synthesis, its stability, and its low cost. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. The main limitation of using 1-(2-chlorobenzyl)-1H-imidazole-2-thiol in laboratory experiments is its lack of specificity, as it has been shown to interact with a variety of proteins and enzymes.

Direcciones Futuras

There are a number of potential future directions for 1-(2-chlorobenzyl)-1H-imidazole-2-thiol. One potential direction is the development of new drugs that utilize 1-(2-chlorobenzyl)-1H-imidazole-2-thiol’s ability to interact with proteins and enzymes. Additionally, it could be used to develop new metal complexes for use in catalysis and drug delivery. Additionally, it could be used to develop new compounds and modify existing compounds. Finally, it could be used to develop new methods of synthesis, as well as new methods of analysis.

Métodos De Síntesis

1-(2-chlorobenzyl)-1H-imidazole-2-thiol can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chlorobenzyl chloride with imidazole-2-thiol in the presence of a base such as potassium carbonate. This reaction yields 1-(2-chlorobenzyl)-1H-imidazole-2-thiol in high yields, with a purity of greater than 95%. Other methods of synthesis include the reaction of 2-chlorobenzyl bromide with imidazole-2-thiol in the presence of a base, the reaction of 2-chlorobenzaldehyde with imidazole-2-thiol in the presence of sodium hydroxide, and the reaction of 2-chlorobenzyl alcohol with imidazole-2-thiol in the presence of a base.

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQQTALYAVPJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CNC2=S)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396523.png)

![N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2396527.png)

![N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2396528.png)

![6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2396533.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)

![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)